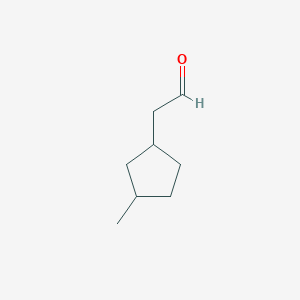
2-(3-Methylcyclopentyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylcyclopentyl)acetaldehyde is an organic compound belonging to the aldehyde family. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound features a cyclopentane ring with a methyl group at the third position and an acetaldehyde group attached to the second position. It is a versatile compound with various applications in organic synthesis and industrial processes.
Synthetic Routes and Reaction Conditions:
Oxidation of Alcohols: One common method for preparing aldehydes, including this compound, is the oxidation of primary alcohols.
Ozonolysis of Alkenes: Another method involves the ozonolysis of alkenes, followed by reductive workup to yield the desired aldehyde.
Hydration of Alkynes: Hydration of terminal alkynes using mercuric sulfate in aqueous sulfuric acid can also produce aldehydes.
Industrial Production Methods:
Catalytic Oxidation: Industrially, aldehydes can be produced via catalytic oxidation of hydrocarbons.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reducing Agents: NaBH4, LiAlH4.
Acid Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Major Products:
Carboxylic Acid: Formed from oxidation.
Alcohol: Formed from reduction.
Acetals and Hemiacetals: Formed from nucleophilic addition of alcohols.
Applications De Recherche Scientifique
2-(3-Methylcyclopentyl)acetaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Methylcyclopentyl)acetaldehyde involves its interaction with various molecular targets:
Aldehyde Dehydrogenases (ALDH): These enzymes catalyze the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification and metabolism.
Nucleophilic Addition: The carbonyl carbon in the aldehyde group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Acetaldehyde: A simpler aldehyde with a similar carbonyl group but without the cyclopentane ring.
Cyclopentanone: A ketone with a cyclopentane ring but with the carbonyl group bonded to two carbon atoms instead of one hydrogen.
2-Methylcyclopentanone: Similar to 2-(3-Methylcyclopentyl)acetaldehyde but with a ketone functional group instead of an aldehyde.
Uniqueness:
Structural Complexity: The presence of both a cyclopentane ring and an aldehyde group makes this compound unique compared to simpler aldehydes and ketones.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-(3-methylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C8H14O/c1-7-2-3-8(6-7)4-5-9/h5,7-8H,2-4,6H2,1H3 |
Clé InChI |
GVOLJUIKNSUFMB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


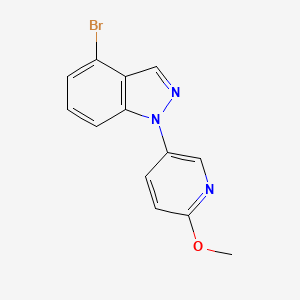
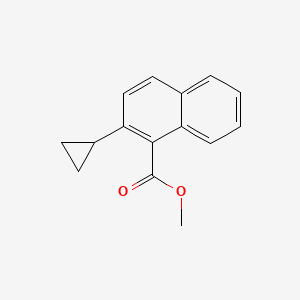
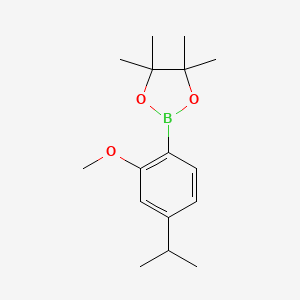
![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)

![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)
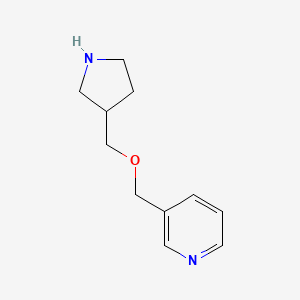
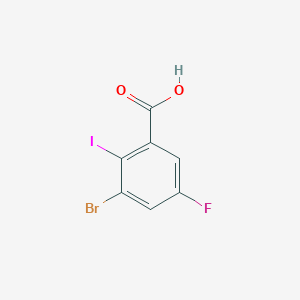


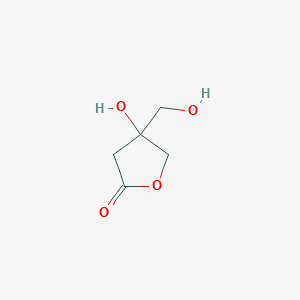

![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)
